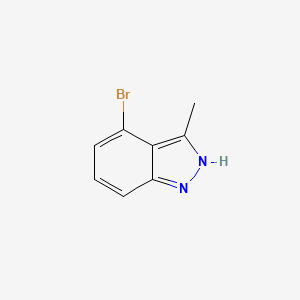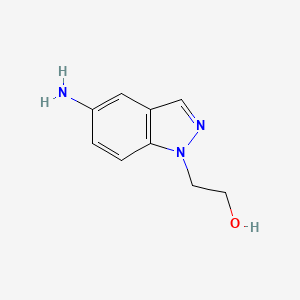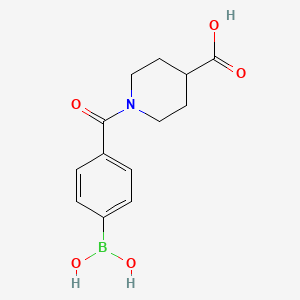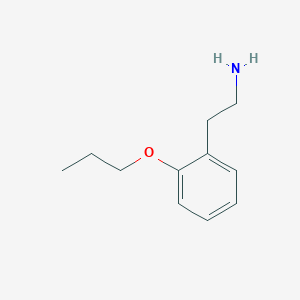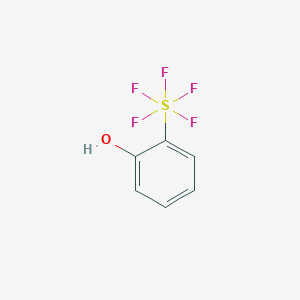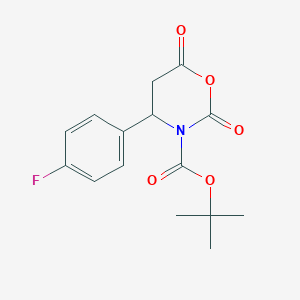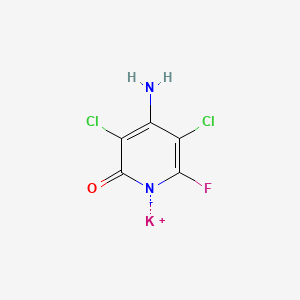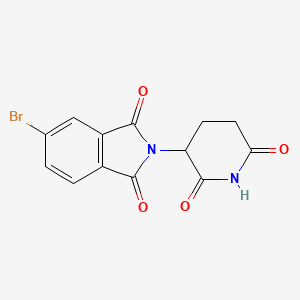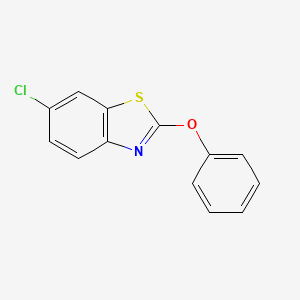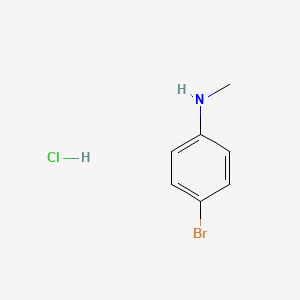
4-Bromo-N-methylaniline hydrochloride
Overview
Description
4-Bromo-N-methylaniline hydrochloride is a synthetic organic compound with the molecular formula C7H9BrClN. It is derived from aniline (aminobenzene) through a series of chemical modifications. This compound is primarily used as an intermediate in the synthesis of various functional materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-methylaniline hydrochloride typically involves the bromination of N-methylaniline. The process begins with the nitration of aniline to form nitroaniline, followed by reduction to produce N-methylaniline. Bromination is then carried out using bromine or a bromine source under controlled conditions to yield 4-Bromo-N-methylaniline. The final step involves the formation of the hydrochloride salt by reacting 4-Bromo-N-methylaniline with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-methylaniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The bromine atom can be replaced by a stronger nucleophile under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) is commonly used as a nucleophile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
N-methylaniline: Formed through nucleophilic substitution.
Various oxidized or reduced derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
4-Bromo-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the creation of more complex molecules.
Biology: Investigated for its potential biological properties due to the presence of aromatic amines with halogen substituents.
Medicine: Explored as a starting material for the development of new medicinal compounds.
Industry: Utilized in the synthesis of functional materials and pharmaceuticals.
Mechanism of Action
Currently, there is no documented information regarding a specific mechanism of action for 4-Bromo-N-methylaniline hydrochloride in biological systems. its chemical structure suggests potential interactions with various molecular targets, which could be explored in future research.
Comparison with Similar Compounds
4-Bromoaniline: Similar in structure but lacks the methyl group on the nitrogen atom.
N-methylaniline: Similar but without the bromine substituent.
3-Bromo-N-methylaniline: Similar but with the bromine atom in the meta position instead of the para position.
Properties
IUPAC Name |
4-bromo-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVNPPHDWREZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669511 | |
| Record name | 4-Bromo-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84250-73-7 | |
| Record name | 4-Bromo-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


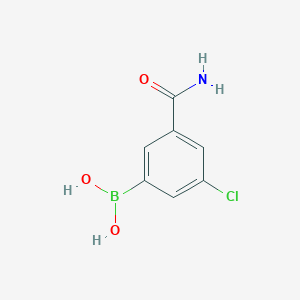
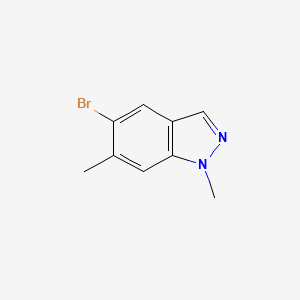
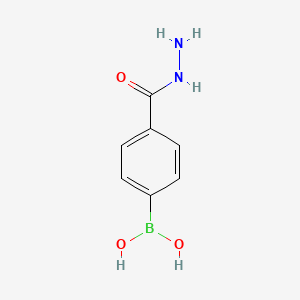
![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride](/img/structure/B1371563.png)
